
Tetradecoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyloxysilane is an organosilicon compound with the molecular formula C40H84O4Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. Tetradecyloxysilane is primarily used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Tetradecyloxysilane can be synthesized through several methods. One common synthetic route involves the reaction of tetramethyl orthosilicate with sodium n-decyloxide under reflux conditions for about 2 hours . This method yields tetradecyloxysilane with high purity. Industrial production methods often involve similar reactions but on a larger scale, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Tetradecyloxysilane undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a radical H-donor or a hydride donor, depending on the reaction conditions . Common reagents used in these reactions include hydrosilanes, which facilitate the reduction of aldehydes to alcohols . Major products formed from these reactions include secondary alcohols and alkanes.
Aplicaciones Científicas De Investigación
Tetradecyloxysilane has a wide range of scientific research applications. In chemistry, it is used as a reducing agent and a precursor for the synthesis of other organosilicon compounds . In biology and medicine, it is utilized in the development of coatings and adhesives due to its biocompatibility and adhesive properties . Additionally, it finds applications in the electronics industry, where it is used in the production of semiconductors and other electronic components .
Mecanismo De Acción
The mechanism of action of tetradecyloxysilane involves its ability to donate hydrogen atoms or hydride ions in chemical reactions . This property makes it an effective reducing agent. The molecular targets and pathways involved in its action include the reduction of carbonyl compounds to alcohols and the formation of silicon-oxygen bonds, which are crucial in various industrial applications .
Comparación Con Compuestos Similares
Tetradecyloxysilane is unique among silanes due to its long alkyl chain, which imparts specific properties such as increased hydrophobicity and stability. Similar compounds include tetrapropoxysilane, tetrabutyl orthosilicate, and tetrahexyl orthosilicate . These compounds share similar chemical properties but differ in their alkyl chain lengths and specific applications.
Propiedades
Fórmula molecular |
C14H32OSi |
|---|---|
Peso molecular |
244.49 g/mol |
Nombre IUPAC |
tetradecoxysilane |
InChI |
InChI=1S/C14H32OSi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-14H2,1,16H3 |
Clave InChI |
OKYKHODCJPBWEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCO[SiH3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


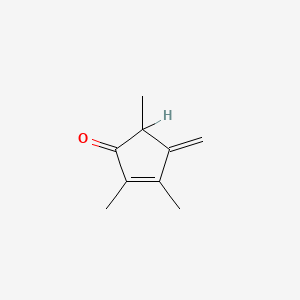
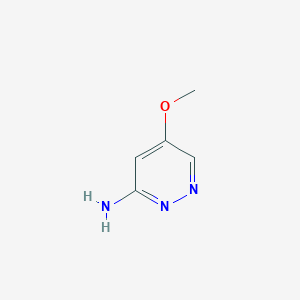
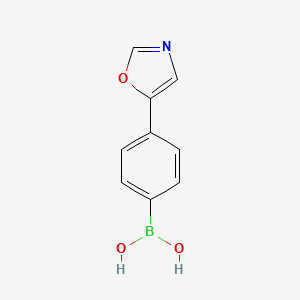
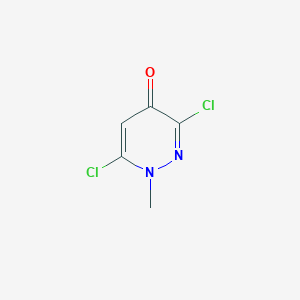

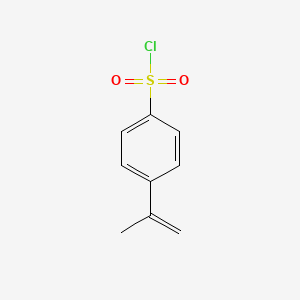
![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)

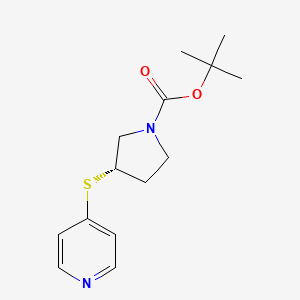
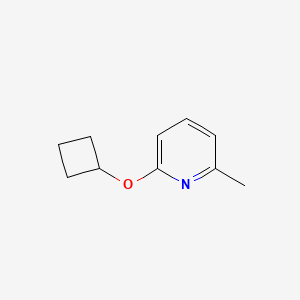
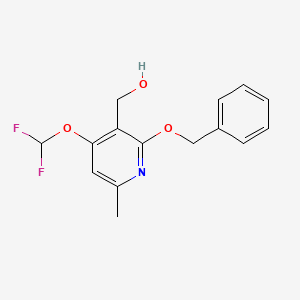
![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)

![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)
